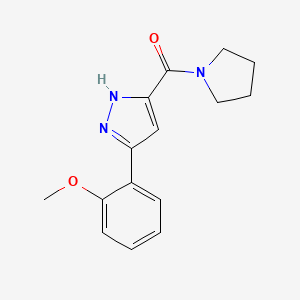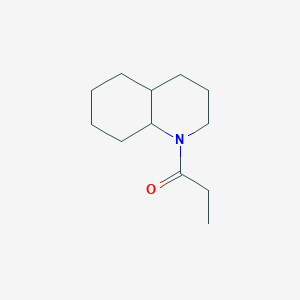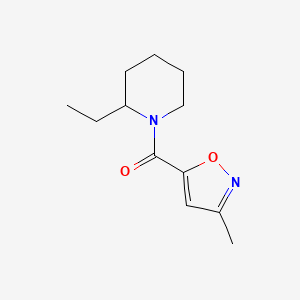
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole is not fully understood, but it is believed to modulate the activity of GABA receptors in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models by modulating the activity of GABA receptors in the brain. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of various enzymes involved in inflammation.
実験室実験の利点と制限
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for its targets. This compound has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole, including the development of novel drugs based on its scaffold for the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, more research is needed to optimize the synthesis methods of this compound to obtain higher yields and purities for use in lab experiments.
合成法
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole can be synthesized using various methods, including the reaction of 2-methoxybenzoyl chloride with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid. Another method involves the reaction of 2-methoxybenzoic acid with pyrrolidine followed by the reaction with 1H-pyrazole-3-carboxylic acid hydrazide. These methods have been optimized to obtain high yields of this compound.
科学的研究の応用
3-(2-methoxyphenyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects by modulating the activity of GABA receptors. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various diseases.
特性
IUPAC Name |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-7-3-2-6-11(14)12-10-13(17-16-12)15(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSVBKNXDKBABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B7478204.png)
![[2-(6-Amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-2-oxoethyl] 4-(carbamoylamino)benzoate](/img/structure/B7478209.png)
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
![3-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7478229.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478263.png)



